molecular formula C11H14BrFO B14053095 1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene

1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene

Cat. No.: B14053095
M. Wt: 261.13 g/mol
InChI Key: IWJMUQDEBRDYTB-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromopropyl group, an ethoxy group, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene typically involves the bromination of a suitable precursor. One common method is the reaction of 2-ethoxy-3-fluorobenzene with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency. The final product is typically purified by distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a propyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of propyl derivatives without the bromine atom.

Scientific Research Applications

1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: Utilized in the preparation of advanced materials with unique properties, such as polymers and liquid crystals.

    Biological Studies: Investigated for its interactions with biological molecules and potential use in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of an ethoxy group.

    1-Bromo-3-phenylpropane: Contains a phenyl group instead of an ethoxy and fluorine group.

    1-Bromo-3-fluoropropane: Lacks the ethoxy group, making it less complex.

Uniqueness

1-(3-Bromopropyl)-2-ethoxy-3-fluorobenzene is unique due to the combination of bromopropyl, ethoxy, and fluorine groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable for targeted applications in synthesis and research.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(3-bromopropyl)-2-ethoxy-3-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-2-14-11-9(6-4-8-12)5-3-7-10(11)13/h3,5,7H,2,4,6,8H2,1H3

InChI Key

IWJMUQDEBRDYTB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1F)CCCBr

Origin of Product

United States

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